

# Application Notes and Protocols for AR231453 in Diabetic Mouse Models

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## Compound of Interest

Compound Name: AR 231453

Cat. No.: B1666077

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## Introduction

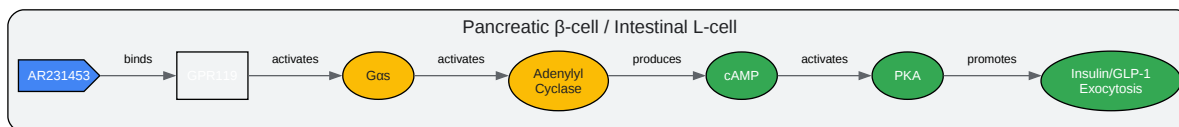
AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119). [1] GPR119 is predominantly expressed in pancreatic  $\beta$ -cells and intestinal L-cells, making it a promising therapeutic target for type 2 diabetes. [2] Activation of GPR119 by AR231453 stimulates the  $G_{\alpha s}$  signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [3][4] This cascade of events results in two primary beneficial effects for glycemic control:

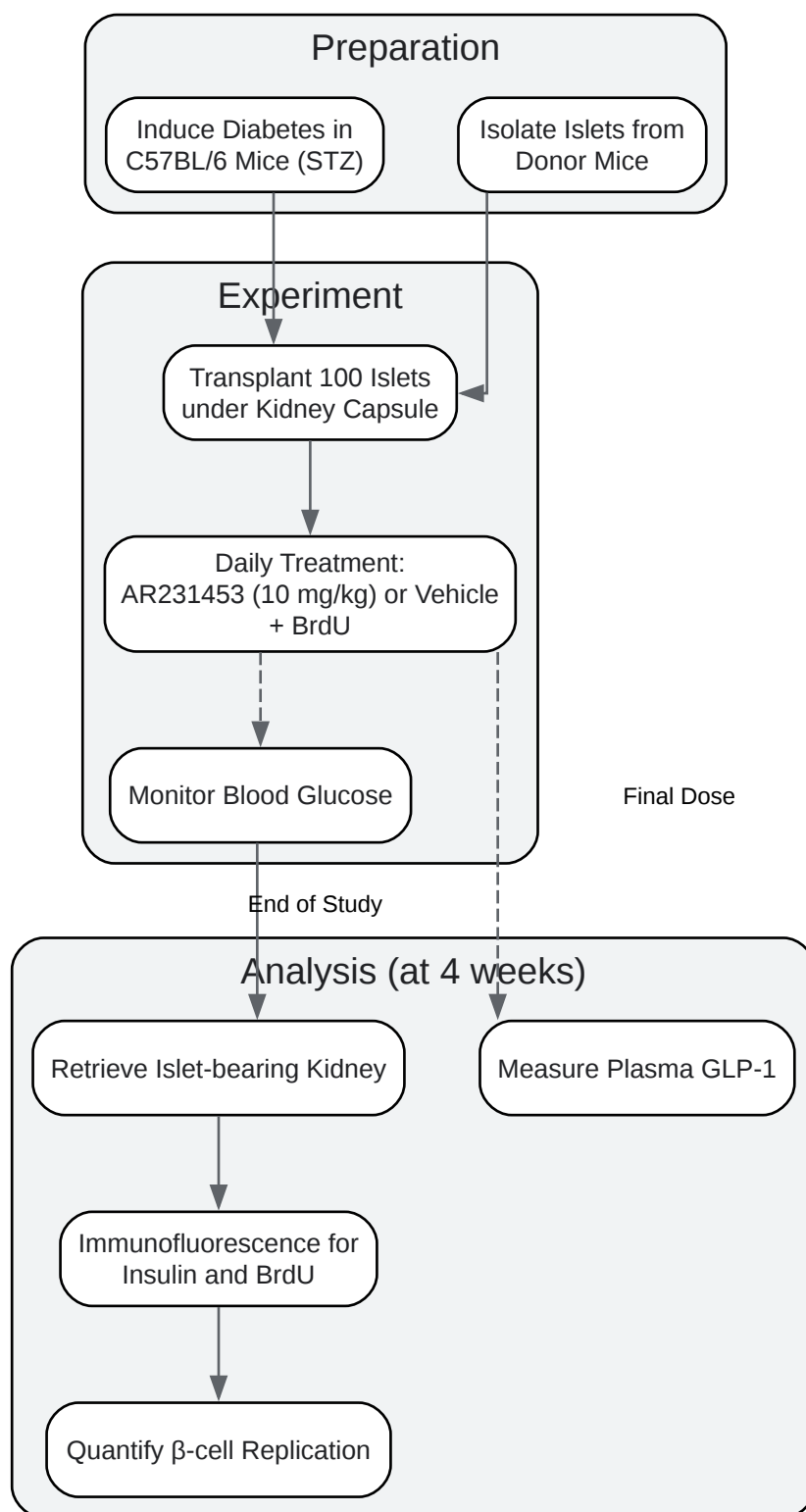
- **Enhanced Glucose-Dependent Insulin Secretion:** AR231453 potentiates the release of insulin from pancreatic  $\beta$ -cells in the presence of elevated glucose levels. [5][6]
- **Increased Incretin Hormone Release:** It stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which in turn enhances insulin secretion and promotes satiety. [2][7]

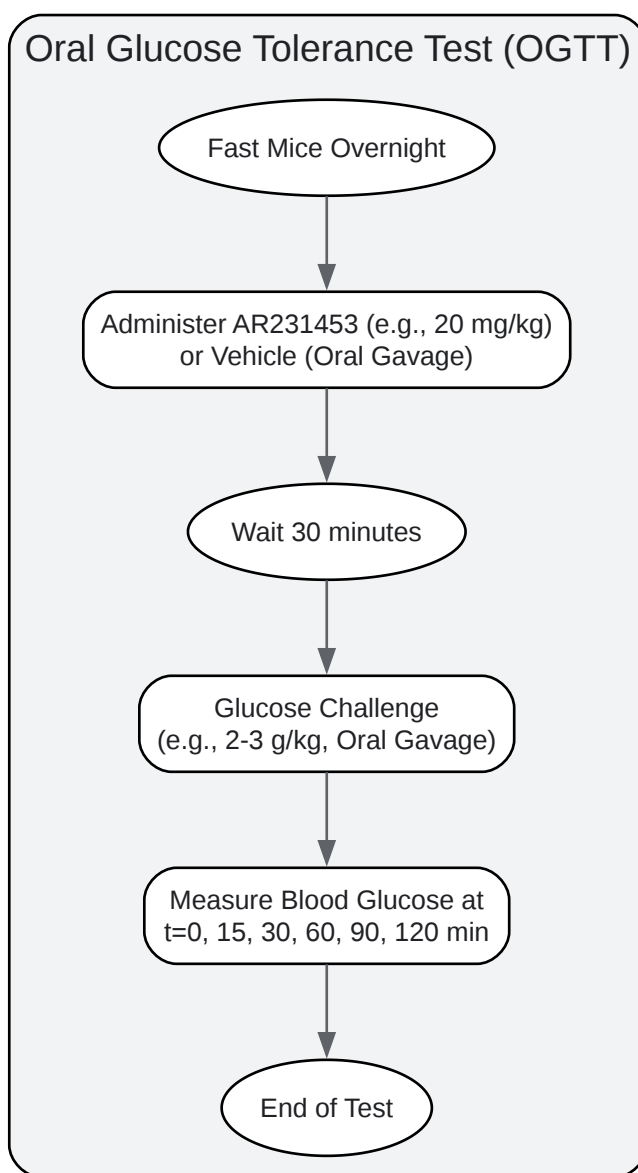
These application notes provide a comprehensive overview of the use of AR231453 in preclinical diabetic mouse models, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.

## Mechanism of Action

AR231453 acts as a GPR119 agonist. The binding of AR231453 to GPR119 on pancreatic  $\beta$ -cells and intestinal L-cells initiates a signaling cascade that ultimately leads to improved glucose homeostasis.







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